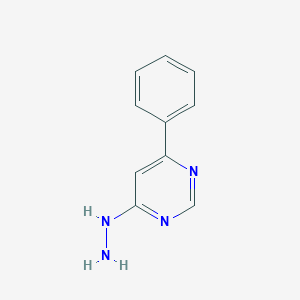
2-(Phenylsulfanyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-1,3-cyclohexanedione, also known as PSCD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSCD is a cyclic sulfone that contains a phenylsulfanyl group and a cyclohexanedione ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense. Additionally, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, 2-(Phenylsulfanyl)-1,3-cyclohexanedione has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of using 2-(Phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-(Phenylsulfanyl)-1,3-cyclohexanedione. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-(Phenylsulfanyl)-1,3-cyclohexanedione and its effects on neuronal function. Another area of interest is its potential applications in the treatment of cancer. Studies are needed to determine the optimal dosage and treatment regimen for 2-(Phenylsulfanyl)-1,3-cyclohexanedione in cancer patients. Additionally, further research is needed to explore the potential of 2-(Phenylsulfanyl)-1,3-cyclohexanedione as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
Synthesis Methods
There are several methods for synthesizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, including the reaction of 2-chlorocyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, the reaction of 2-hydroxycyclohexane-1,3-dione with phenylsulfanyl chloride in the presence of a base, and the reaction of 2-cyclohexen-1-one with phenylsulfanyl chloride in the presence of a base. These methods have been optimized to obtain high yields of 2-(Phenylsulfanyl)-1,3-cyclohexanedione.
Scientific Research Applications
2-(Phenylsulfanyl)-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. 2-(Phenylsulfanyl)-1,3-cyclohexanedione has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-(Phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI Key |
GSZIVGBOSMBPOG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
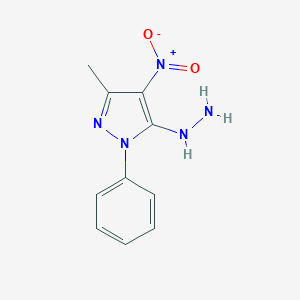
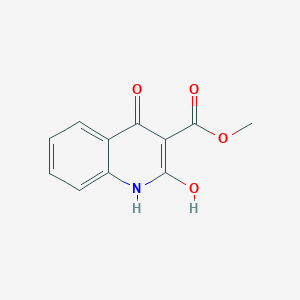
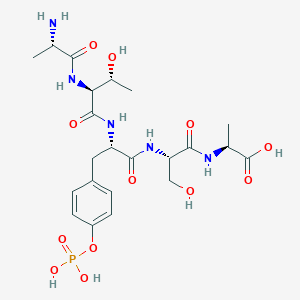
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
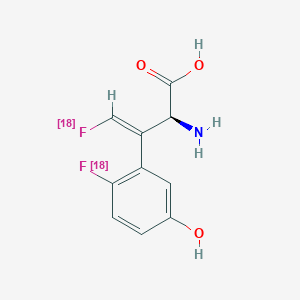
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
